Gallium trilactate

Description

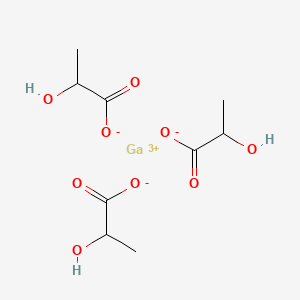

Structure

3D Structure of Parent

Properties

CAS No. |

25850-52-6 |

|---|---|

Molecular Formula |

C9H15GaO9 |

Molecular Weight |

336.93 g/mol |

IUPAC Name |

gallium;2-hydroxypropanoate |

InChI |

InChI=1S/3C3H6O3.Ga/c3*1-2(4)3(5)6;/h3*2,4H,1H3,(H,5,6);/q;;;+3/p-3 |

InChI Key |

BESJNOQLGUOPSI-UHFFFAOYSA-K |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Ga+3] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Comprehensive Structural Elucidation of Gallium Trilactate

Methodological Approaches for the Synthesis of Gallium Lactate (B86563) Complexes

The synthesis of gallium trilactate primarily revolves around the reaction of a gallium(III) source with lactic acid. The methodologies can be broadly categorized into neutralization-based routes and those employing organometallic precursors.

Neutralization-Based Synthetic Routes and Optimization Parameters

Neutralization-based synthesis is a common and straightforward method for preparing this compound. This process typically begins with an aqueous solution of a gallium salt, such as gallium trichloride or gallium nitrate (B79036). google.com The traditional route involves the neutralization of this acidic gallium solution with a base to precipitate gallium oxide hydrate (Ga₂O₃·nH₂O). This isolated hydrate is then reacted with an aqueous solution of lactic acid to form this compound, Ga(C₃H₅O₃)₃, which can be subsequently isolated by crystallization. google.com

Key parameters that require careful optimization in these routes include the pH of the precipitation, the choice of precipitating agent, reaction temperature, and the concentration of reactants. For instance, using benzoic acid or terephthalic acid as intermediate precipitating agents at specific pH values has been shown to produce yields of over 95% based on the initial metallic gallium. google.com

Table 1: Example Parameters in Neutralization-Based Synthesis of Gallium Lactate

| Parameter | Value/Condition | Purpose/Outcome | Reference |

|---|---|---|---|

| Gallium Source | Gallium Trichloride/Trinitrate Solution | Provides Ga(III) ions for complexation. | google.com |

| Intermediate Precipitant | Benzoic Acid | Forms an insoluble gallium benzoate intermediate. | google.com |

| pH for Precipitation | 6.4 | Optimizes the precipitation of the intermediate. | google.com |

| Final Reactant | 85% Lactic Acid Solution | Reacts with the intermediate to form the final product. | google.com |

| Yield | >95% | Demonstrates high efficiency of the optimized route. | google.com |

Exploration of Alternative Synthetic Strategies for Gallium Organometallic Precursors

Alternative synthetic pathways can utilize organogallium precursors, such as trialkylgallium compounds (e.g., trimethylgallium, Ga(CH₃)₃). wikipedia.org These compounds are known to react with protic reagents like carboxylic acids. nih.govprinceton.edu The reaction between a trialkylgallium precursor and lactic acid would likely proceed via protonolysis. In this reaction, the acidic proton of the carboxylic acid group and the hydroxyl group on the lactate molecule would react with the alkyl groups of the organogallium compound, releasing an alkane (e.g., methane if using trimethylgallium) and forming Ga-O bonds.

A plausible reaction scheme would be: Ga(R)₃ + 3 HOCH(CH₃)COOH → Ga(OCH(CH₃)COO)₃ + 3 RH

This method offers a potentially cleaner reaction pathway, as the primary byproduct is a volatile alkane that can be easily removed. However, organogallium compounds are often pyrophoric and highly sensitive to air and moisture, requiring stringent anhydrous and anaerobic reaction conditions. libretexts.org While specific literature detailing this route for this compound is scarce, the known reactivity of organogallium compounds with carboxylic acids and alcohols provides a strong basis for this synthetic strategy. nih.govuwo.ca

Advanced Spectroscopic and Structural Characterization Techniques for this compound

A thorough understanding of the structure and bonding in this compound requires the application of various advanced analytical techniques.

High-Resolution Vibrational Spectroscopy (Infrared and Raman) for Ligand Coordination Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for analyzing how the lactate ligand coordinates to the gallium(III) ion. The key focus is on the vibrational modes of the carboxylate group (-COO⁻). researchgate.net

In free lactic acid, the carboxylic acid group shows a characteristic C=O stretching vibration. Upon deprotonation and coordination to a metal ion like Ga(III), this group becomes a carboxylate, which exhibits two distinct stretching vibrations: an asymmetric stretch (νₐₛ(COO⁻)) and a symmetric stretch (νₛ(COO⁻)). researchgate.net The positions of these bands and the difference between them (Δν = νₐₛ - νₛ) can provide insight into the coordination mode (e.g., monodentate, bidentate chelating, or bridging). For this compound, a bidentate chelating interaction through both oxygen atoms of the carboxylate group is expected. This coordination would lead to a decrease in the νₐₛ(COO⁻) frequency and an increase in the νₛ(COO⁻) frequency compared to an ionic lactate salt.

Table 2: Expected Vibrational Frequencies for this compound Analysis

| Vibrational Mode | Lactic Acid (approx. cm⁻¹) | Coordinated Lactate (Expected, cm⁻¹) | Significance |

|---|---|---|---|

| ν(C=O) | ~1720 | Absent | Disappearance indicates deprotonation of the carboxylic acid. |

| νₐₛ(COO⁻) | N/A | ~1550-1620 | Appearance and position indicate carboxylate formation and coordination. researchgate.netspectroscopyonline.com |

| νₛ(COO⁻) | N/A | ~1400-1440 | Appearance and position confirm coordination. researchgate.netspectroscopyonline.com |

| ν(O-H) | Broad, ~3000-3500 | Broad, ~3000-3500 | Indicates the presence of the hydroxyl group on the lactate backbone. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State and Solid-State Structural Elucidation

NMR spectroscopy is indispensable for elucidating the structure of this compound in both solution and solid states. nih.gov

¹H and ¹³C NMR: These techniques map the proton and carbon framework of the lactate ligands. nih.govchemicalbook.com Upon coordination to the diamagnetic Ga(III) ion, the chemical shifts of the lactate protons (on the CH and CH₃ groups) and carbons (C=O, CH, CH₃) are expected to shift compared to free lactic acid or its simple salts. bmrb.io The symmetry of the complex in solution can be inferred from the number of distinct signals observed. For a symmetric, tris-chelated Ga(lactate)₃ complex, one set of signals for the CH and CH₃ groups would be expected.

⁷¹Ga NMR: Gallium has two NMR-active isotopes, ⁶⁹Ga and ⁷¹Ga, with ⁷¹Ga being the preferred nucleus due to its higher sensitivity and narrower linewidths. huji.ac.il ⁷¹Ga NMR is highly sensitive to the coordination environment of the gallium center. rsc.orgrsc.org For this compound, where Ga(III) is expected to be in an octahedral environment coordinated by six oxygen atoms (two from each of the three lactate ligands), ⁷¹Ga NMR would show a characteristic chemical shift. acs.org However, due to the quadrupolar nature of the gallium nucleus, the signals are typically broad. huji.ac.ilscholaris.ca

Solid-State NMR: Solid-state NMR (ssNMR) can provide information about the structure in the absence of a single crystal for diffraction studies. nih.govsemanticscholar.org Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) for ¹³C and ⁷¹Ga can reveal the number of crystallographically inequivalent sites in the solid state and provide information on local geometry and intermolecular packing. scholaris.cawikipedia.org

Table 3: Predicted NMR Chemical Shifts for this compound Ligand

| Nucleus | Atom in Lactate | Lactic Acid (approx. δ, ppm) | This compound (Predicted δ, ppm) | Rationale for Shift |

|---|---|---|---|---|

| ¹H | -CH- | 4.3 | Shifted (e.g., 4.1-4.5) | Change in electronic environment upon coordination. chemicalbook.combmrb.io |

| ¹H | -CH₃ | 1.4 | Shifted (e.g., 1.3-1.6) | Change in electronic environment upon coordination. chemicalbook.combmrb.io |

| ¹³C | -COO- | ~179 | Shifted (e.g., 180-185) | Deshielding due to coordination with the electropositive Ga(III) ion. hmdb.caspectrabase.com |

| ¹³C | -CH- | ~69 | Shifted (e.g., 68-72) | Minor shifts due to indirect electronic effects. hmdb.caspectrabase.com |

| ¹³C | -CH₃ | ~21 | Shifted (e.g., 20-23) | Minor shifts due to indirect electronic effects. hmdb.caspectrabase.com |

X-ray Diffraction Studies for Crystalline Structure Determination and Polymorphism

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. wikipedia.orgnih.gov While a published crystal structure for this compound was not identified in the surveyed literature, this technique would provide invaluable data if suitable crystals were obtained. libretexts.org

An XRD analysis would precisely determine:

Coordination Geometry: It would confirm the coordination number of the gallium ion (expected to be six) and its geometry (expected to be octahedral). mdpi.comuni-muenchen.de

Bond Lengths and Angles: Precise Ga-O bond lengths and the O-Ga-O bond angles would be measured, providing direct evidence of the lactate chelation. researchgate.net

Crystal Packing: The analysis would reveal how individual Ga(C₃H₅O₃)₃ molecules are arranged in the crystal lattice, including any intermolecular interactions like hydrogen bonding involving the lactate hydroxyl groups.

Furthermore, XRD is essential for identifying and characterizing polymorphism , which is the ability of a compound to exist in more than one crystalline form. bohrium.comaps.org Different polymorphs of a substance can have distinct physical properties. Gallium compounds, such as gallium oxide, are known to exhibit polymorphism, and it is conceivable that this compound could also crystallize in different forms depending on the crystallization conditions. acs.orgnih.govresearchgate.net Powder X-ray diffraction (PXRD) would be used to analyze bulk crystalline material to identify the phase or phases present.

Table 4: Information Obtainable from Single-Crystal X-ray Diffraction

| Parameter | Description | Significance for this compound |

|---|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | Fundamental crystallographic fingerprint of the compound. |

| Space Group | The set of symmetry operations that describe the crystal lattice. | Defines the overall symmetry of the molecular packing. |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the unit cell. | Allows for the complete visualization of the molecular structure. |

| Bond Lengths/Angles | Distances between bonded atoms and angles between bonds. | Confirms Ga-O coordination, chelate ring formation, and ligand geometry. researchgate.net |

| Intermolecular Interactions | Identifies non-covalent forces like hydrogen bonds. | Explains the stability of the crystal lattice and physical properties. |

Application of X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Electronic State and Local Environment Analysis

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful, element-specific techniques crucial for the detailed electronic and structural characterization of gallium compounds, including complexes like this compound. uwo.cacore.ac.ukstanford.edu These methods provide invaluable insights into the oxidation state of the gallium center, its coordination environment, and the nature of its bonding with surrounding ligands. rsc.orgresearchgate.net While specific studies on this compound using these techniques are not extensively documented in publicly accessible literature, the principles and data from analogous gallium(III) compounds with oxygen-coordinating ligands offer a clear framework for the expected analytical outcomes.

XPS analysis of gallium compounds typically focuses on the Ga 2p and Ga 3d core levels. rsc.orgxpsfitting.com The binding energy of these core-level electrons is sensitive to the chemical environment and oxidation state of the gallium atom. rsc.orgxpsfitting.com For this compound, where gallium is in the +3 oxidation state and coordinated to oxygen atoms of the lactate ligands, the Ga 2p3/2 and Ga 3d5/2 binding energies would be expected to be higher than that of metallic gallium (Ga(0)). This shift to higher binding energy, known as a chemical shift, is due to the increased positive charge on the gallium ion, which leads to a stronger attraction between the nucleus and the core electrons.

In a hypothetical XPS analysis of this compound, the binding energies would be anticipated to be in a range characteristic of Ga(III) bonded to oxygen. For instance, the Ga 2p3/2 peak for Ga₂O₃ is observed around 1118.0 eV, and the Ga 3d5/2 peak is found at approximately 20.5 eV. thermofisher.com These values serve as a reliable reference point for predicting the spectral features of this compound.

The following interactive table provides representative XPS binding energy data for various gallium species, illustrating the expected range for this compound.

| Chemical State | Ga 2p₃/₂ Binding Energy (eV) | Ga 3d₅/₂ Binding Energy (eV) |

| Ga elemental | 1116.7 | 18.7 |

| GaAs | 1116.9 | 19.1 |

| Ga₂O₃ | 1118.0 | 20.5 |

| Ga native oxide | 1118.7 | 20.9 |

| Data sourced from representative values for common gallium compounds to illustrate expected spectral regions for this compound. thermofisher.com |

XAS, on the other hand, provides detailed information about the local geometric structure and electronic properties. The technique can be divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.gov The XANES region of the gallium K-edge spectrum is particularly sensitive to the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the gallium center. acs.org For a Ga(III) compound like this compound, the XANES spectrum would exhibit features characteristic of a d¹⁰ electronic configuration and would be distinct from Ga(I) species, which often show a more intense white line feature. acs.org

The EXAFS region provides quantitative information about the local atomic environment around the absorbing gallium atom, including bond distances, coordination numbers, and the identity of neighboring atoms. nih.govnih.gov Analysis of the EXAFS spectrum for this compound would allow for the precise determination of the Ga-O bond lengths and the number of coordinating oxygen atoms from the lactate ligands. In similar Ga(III) complexes with oxygen donors, Ga-O bond distances typically fall in the range of 1.90-1.94 Å for octahedrally coordinated gallium. nih.gov

The table below summarizes the type of structural information that can be obtained from EXAFS analysis for a compound like this compound, with expected values based on known Ga(III)-oxygen coordination environments.

| Structural Parameter | Expected Value for this compound | Information Provided |

| Coordination Number (CN) | 6 | Number of nearest-neighbor oxygen atoms from the lactate ligands. |

| Ga-O Bond Distance (Å) | 1.90 - 2.00 | The average distance between the central gallium atom and the coordinating oxygens. |

| Debye-Waller Factor (σ²) | Compound-specific | A measure of the static and thermal disorder in the Ga-O bond distances. |

| Expected values are based on typical data for octahedrally coordinated Ga(III) compounds with oxygen ligands. nih.gov |

Molecular Mechanisms of Gallium Trilactate Activity in Pre Clinical Investigative Models

Iron Mimicry and Perturbation of Iron Homeostasis Mechanisms

The central tenet of gallium's biological activity is its remarkable similarity to ferric iron (Fe³⁺). This "Trojan horse" strategy allows gallium to infiltrate and disrupt iron-dependent metabolic pathways. acs.org

Table 1: Comparative Properties of Gallium (Ga³⁺) and Iron (Fe³⁺)

| Property | Gallium (Ga³⁺) | Iron (Fe³⁺) | Implication for Iron Mimicry |

| Ionic Radius | 0.62 Å | 0.65 Å | The similar ionic radii allow Ga³⁺ to bind to sites intended for Fe³⁺. mdpi.com |

| Charge | +3 | +3 | The identical charge contributes to its ability to interact with iron-binding molecules. |

| Redox Potential | Redox Inactive | Redox Active (Fe³⁺/Fe²⁺) | Ga³⁺ cannot be reduced under physiological conditions, which disrupts electron transfer reactions when it replaces Fe³⁺ in enzymes. acs.org |

| Binding Affinity | High affinity for iron-binding proteins and siderophores. | High affinity for its native binding proteins and siderophores. | Ga³⁺ competes effectively with Fe³⁺ for binding to transport and storage proteins. acs.org |

Competitive Interactions with Transferrin and Associated Cellular Iron Acquisition Pathways

In the circulatory system, iron is primarily transported by the glycoprotein (B1211001) transferrin. Due to its physicochemical similarities with Fe³⁺, Ga³⁺ binds to transferrin, forming a gallium-transferrin complex. acs.org This complex then competes with the native iron-transferrin complex for binding to transferrin receptors (TfR) on the cell surface. Highly proliferating cells, such as cancer cells, often upregulate the expression of TfR to meet their increased metabolic demands for iron, making them particularly susceptible to this competitive inhibition. nih.gov By occupying the binding sites on transferrin and its receptors, gallium effectively reduces the amount of iron that can be internalized by the cell, leading to a state of functional iron deficiency.

Mechanistic Inhibition of Iron-Dependent Enzyme Systems, with Emphasis on Ribonucleotide Reductase

Once inside the cell, gallium continues its disruptive mimicry. A critical target is ribonucleotide reductase (RR), an iron-dependent enzyme essential for DNA synthesis and repair. nih.gov RR catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. The enzyme's activity is dependent on an iron cofactor. Gallium is a potent inhibitor of ribonucleotide reductase. drugbank.com By displacing iron from the enzyme's active site, gallium renders it inactive. Since Ga³⁺ is redox-inactive, it cannot participate in the radical-based reaction mechanism of RR, thereby halting the production of deoxyribonucleotides and arresting DNA replication. acs.orgnih.gov This inhibition of DNA synthesis is a key mechanism behind the anti-proliferative effects of gallium compounds observed in pre-clinical models.

Cellular Uptake and Intracellular Distribution Pathways of Gallium Complexes

The entry of gallium into cells is a critical step for its biological activity and is mediated by several mechanisms.

Characterization of Transferrin-Mediated Endocytosis

The primary and most well-characterized pathway for gallium uptake is through transferrin receptor-mediated endocytosis. acs.org As described previously, gallium in the bloodstream binds to transferrin. The gallium-transferrin complex is then recognized by transferrin receptors on the cell surface, leading to the internalization of the complex within an endosome. This "Trojan horse" mechanism allows gallium to be actively transported into the cell by hijacking the cell's own iron acquisition machinery.

Investigation of Pinocytosis and Other Non-Specific Uptake Mechanisms

Besides the specific transferrin-mediated pathway, gallium can also enter cells through non-specific uptake mechanisms such as pinocytosis. This process involves the invagination of the cell membrane to form vesicles containing extracellular fluid and solutes, including gallium ions. Furthermore, some studies suggest that gallium may directly interact with and alter the physical properties of the plasma membrane, which could influence its uptake. acs.org

Downstream Cellular and Molecular Interventions Elicited by Gallium Trilactate

The intracellular accumulation of gallium, coupled with the disruption of iron homeostasis, triggers a cascade of downstream cellular and molecular events. The lactate (B86563) component of this compound may also exert its own biological effects. Lactate is not merely a metabolic byproduct but also a signaling molecule that can influence cellular metabolism, for instance by promoting a shift towards glycolysis through the stabilization of hypoxia-inducible factor 1α (HIF-1α). nih.gov

The primary downstream effects of the gallium ion are the inhibition of cellular proliferation and the induction of apoptosis. nih.gov The inhibition of ribonucleotide reductase directly contributes to the cessation of DNA synthesis, leading to cell cycle arrest. Furthermore, the disruption of other iron-dependent enzymes involved in cellular respiration and metabolism contributes to cellular stress and ultimately triggers programmed cell death through mitochondrial pathways. nih.gov In the context of bacterial cells, gallium has been shown to disrupt cell wall integrity, interfere with DNA replication, and inhibit protein translation. acs.org

Table 2: Summary of this compound's Molecular Mechanisms of Action

| Mechanism | Target | Consequence |

| Iron Mimicry | Transferrin, Transferrin Receptors | Competitive inhibition of iron uptake. acs.orgnih.gov |

| Enzyme Inhibition | Ribonucleotide Reductase | Inhibition of DNA synthesis and repair. nih.govdrugbank.com |

| Cellular Uptake | Transferrin-mediated endocytosis, Pinocytosis | Intracellular accumulation of gallium. acs.org |

| Downstream Effects | DNA replication, cellular respiration | Inhibition of cell proliferation, induction of apoptosis. nih.gov |

Modulation of Gene Expression Profiles and Metal Homeostasis Proteins (e.g., Metallothionein-2A, Zinc Transporter-1)

Gallium exposure triggers significant changes in the expression of genes related to metal homeostasis. Studies on gallium nitrate (B79036), a related compound, reveal that cells resistant to gallium exhibit a marked increase in the gene expression for Metallothionein-2A (MT2A) and the zinc transporter ZnT-1. nih.gov Metallothioneins are cysteine-rich proteins that bind heavy metals like zinc and copper, playing a crucial role in metal detoxification and homeostasis. uniprot.org The induction of MT2A expression by gallium suggests a cellular defense mechanism to sequester the metal ion. nih.govnih.gov

This response is transcriptionally regulated. Gallium treatment leads to an increased binding of the metal-responsive transcription factor-1 (MTF-1) to metal response elements in the promoter regions of genes like MT2A and ZnT-1. nih.gov MTF-1 is a key sensor of intracellular zinc levels, and its activation by gallium points to a disruption of zinc metabolism. nih.govmdpi.com This is further supported by findings that gallium can cause an expansion of the intracellular labile zinc pool. nih.gov The upregulation of ZnT-1, a transporter responsible for moving zinc out of the cytoplasm, is another indicator of this disrupted homeostasis. nih.govmdpi.com The level of endogenous metallothionein (B12644479) in lymphoma cells has been shown to correlate with their sensitivity to gallium, indicating that these gene expression changes are a key factor in modulating gallium's activity. nih.gov

Effects on Lysosomal Protease Activity and Cellular Protein Processing

Lysosomes are central to cellular degradation and recycling, containing a host of hydrolytic enzymes, including cathepsins, which are critical for protein turnover. frontiersin.orgjci.org While direct studies on this compound's effect on specific lysosomal proteases are limited, the known chemistry of gallium suggests potential interactions. Gallium is known to accumulate within lysosomes as a salt. wikipedia.org The acidic environment of the lysosome can influence the stability and activity of metalloproteins.

Mechanistic Interference with Nucleic Acid Synthesis and DNA Integrity (e.g., DNA Damage Induction)

A primary mechanism of gallium's antiproliferative action is its interference with DNA synthesis. wikipedia.org Gallium achieves this primarily by targeting the iron-dependent enzyme ribonucleotide reductase. wikipedia.orgnih.gov This enzyme is essential for converting ribonucleotides into deoxyribonucleotides, the building blocks of DNA. wikipedia.org By mimicking Fe³⁺, gallium can displace the iron in the enzyme's active site, rendering it inactive. wikipedia.org This leads to a reduction in the cellular pools of deoxyribonucleoside triphosphates (dATP, dGTP, dCTP, and dTTP), which in turn inhibits replicative DNA synthesis and causes S-phase arrest in the cell cycle. nih.gov

Studies with gallium nitrate have shown an inhibition of DNA synthesis to as low as 20% of control rates. nih.gov This inhibition is selective; the incorporation of ribonucleosides into the DNA pathway is more significantly reduced than that of deoxyribonucleosides. nih.gov While gallium potently inhibits DNA synthesis, it does not appear to significantly affect DNA polymerase alpha or induce the repair of DNA single-strand breaks, pointing towards ribonucleotide reductase as the major specific enzyme target. nih.gov The interference with DNA replication can lead to double-stranded DNA breaks, which may trigger a DNA stress response. creative-biolabs.com Some DNA repair enzymes, like DNA glycosylases, recognize and excise damaged bases through mechanisms that can be sensitive to duplex stability, a factor potentially influenced by the incorporation of modified bases resulting from metabolic disruption. nih.gov

Elucidation of Programmed Cell Death Pathways, including Caspase-Dependent Apoptosis Induction

The cellular stress induced by this compound, particularly the inhibition of DNA synthesis and disruption of critical metabolic pathways, can ultimately lead to programmed cell death, or apoptosis. wikipedia.org Apoptosis is a regulated process orchestrated by a family of proteases called caspases. nih.gov This process can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. nih.govscielo.org

Gallium-induced apoptosis appears to follow the intrinsic pathway. nih.gov Cellular stress signals converge on the mitochondria, leading to the release of pro-apoptotic proteins like cytochrome c. nih.govscielo.org.ar The release of these factors can be modulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-XL) members. scielo.org Studies on related compounds have shown an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2 following treatment. nih.gov The released cytochrome c associates with Apaf-1 to form the apoptosome, which then activates the initiator caspase-9. nih.govscielo.org.ar Caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving numerous cellular substrates, resulting in the characteristic morphological changes of cell death. nih.gov

Some evidence also points to the existence of caspase-independent apoptotic pathways that can be triggered by cellular damage. nih.govanr.fr These pathways may involve the release of other mitochondrial proteins like apoptosis-inducing factor (AIF) and endonuclease G. scielo.orgnih.gov

Molecular Interactions with Key Enzymatic Systems (e.g., RNA Polymerase, Cyclooxygenase-2, Viral Proteases)

Beyond ribonucleotide reductase, gallium has been shown to interact with other key enzymatic systems.

RNA Polymerase: Research has identified two subunits of RNA polymerase, RpoB and RpoC, as gallium-binding proteins in Pseudomonas aeruginosa. nih.gov This interaction suggests that gallium can directly target this essential transcription enzyme to suppress RNA synthesis, leading to reduced metabolic rates. nih.gov While this was observed in a bacterial model, it highlights RNA polymerase as a potential target in other organisms.

Cyclooxygenase-2 (COX-2): While direct inhibitory studies on this compound and COX-2 are not prominent, gallium compounds have demonstrated anti-inflammatory properties. wikipedia.org This anti-inflammatory activity may be partly due to the downregulation of pro-inflammatory T-cells and the inhibition of inflammatory cytokine secretion by macrophages. wikipedia.org Given that COX-2 is a key enzyme in the inflammatory cascade, producing prostaglandins, an indirect effect of gallium on its expression or activity is plausible.

Viral Proteases: The replication of many viruses depends on virally encoded proteases to process polyproteins into functional viral enzymes and structural proteins. nih.gov For example, the poliovirus 3C protease (3Cpro) is essential for its replication. nih.gov Given gallium's broad antimicrobial and antiproliferative effects, its potential to inhibit viral proteases is an area of interest, although specific studies targeting these enzymes with this compound are not widely reported. The general principle of targeting viral enzymes like RNA-dependent RNA polymerase (RdRp) is a key strategy in antiviral therapy. nih.govrsc.org

Comparative Mechanistic Investigations with Other Gallium Coordination Compounds

The biological activity of gallium is significantly influenced by the ligand to which it is coordinated. Different ligands affect the compound's solubility, stability, bioavailability, and ultimately, its mechanism of action. wikipedia.orgfrontiersin.org

Gallium Nitrate vs. This compound/Maltolate: Gallium nitrate is a simple inorganic salt, whereas this compound and gallium maltolate are coordination complexes with organic ligands. wikipedia.orgwikipedia.orgnih.gov Gallium maltolate, for instance, is noted for having higher oral bioavailability compared to gallium nitrate. wikipedia.org The organic ligands can facilitate the transport of the Ga³⁺ ion across cell membranes.

The core mechanism of mimicking Fe³⁺ and inhibiting iron-dependent enzymes like ribonucleotide reductase is common to these compounds. nih.govwikipedia.orgnih.gov However, the specific pharmacokinetics differ. For example, gallium nitrate is primarily used intravenously for conditions like hypercalcemia, where it inhibits osteoclast activity and reduces bone resorption. wikipedia.orgdrugbank.commedicinenet.com Gallium complexes with organic ligands like lactate or maltolate are often developed for other therapeutic applications where different delivery routes and tissue distribution might be advantageous. wikipedia.org

Complexes with Other Ligands (e.g., Thiouracil, Thiosemicarbazones): Research into novel gallium complexes aims to enhance stability and biological activity. mdpi.commdpi.com For instance, gallium complexes with thiouracil derivatives show pH-dependent coordination, which is crucial for their behavior in biological systems. mdpi.com Similarly, complexes with thiosemicarbazones or benzoylhydrazones have been synthesized and tested for antiproliferative activity, with the coordination to gallium often increasing the cytotoxicity compared to the metal-free ligands. mdpi.comnih.gov These studies highlight that while the gallium ion is the primary active agent, the coordinating ligand plays a critical role in modulating its delivery and interaction with biological targets. nih.gov The stability of the complex is a key factor; highly stable complexes may be less biologically active because the gallium ion is not readily released to interact with its cellular targets. mdpi.com

Table of Research Findings on Gallium's Molecular Mechanisms

| Mechanism | Key Protein/Process Affected | Observed Effect of Gallium | Reference Compound | Citation |

|---|---|---|---|---|

| Gene Expression | Metallothionein-2A (MT2A), Zinc Transporter-1 (ZnT-1) | Increased gene expression via MTF-1 activation | Gallium Nitrate | nih.gov |

| Nucleic Acid Synthesis | Ribonucleotide Reductase | Inhibition by mimicking Fe³⁺, leading to reduced dNTP pools and S-phase arrest | Gallium Nitrate, Gallium Maltolate | wikipedia.orgnih.gov |

| Programmed Cell Death | Caspase-9, Caspase-3 | Induction of caspase-dependent apoptosis via the intrinsic (mitochondrial) pathway | Gallic Acid (related concept) | nih.gov |

| Enzyme Interaction | RNA Polymerase (RpoB, RpoC) | Direct binding and inhibition of RNA synthesis | Gallium(III) | nih.gov |

| Bone Metabolism | Osteoclasts | Inhibition of activity, reducing bone resorption | Gallium Nitrate | drugbank.commedicinenet.comscielo.br |

Computational and Theoretical Frameworks for Gallium Trilactate Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of gallium trilactate. These ab initio methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and, by extension, its chemical behavior.

DFT studies on gallium complexes with carboxylate-containing ligands, such as those found in Pseudomonas aeruginosa biofilm polysaccharides, have demonstrated that gallium(III) can be complexed in binding pockets formed by carboxylate groups. nih.gov In such environments, the interaction between the carboxylate donors and the Ga³⁺ ion exhibits a significant degree of covalency, as indicated by Mulliken population analysis. nih.gov For this compound, DFT would similarly elucidate the nature of the Ga-O bonds with the carboxyl groups of the lactate (B86563) ligands.

Furthermore, DFT provides valuable information on the electronic properties of the molecule. Calculations can determine the distribution of electron density, identifying which parts of the molecule are electron-rich or electron-poor. This is crucial for predicting how this compound will interact with other molecules. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—helps in understanding the molecule's reactivity, with the energy gap between them indicating its kinetic stability.

A DFT study on a gallium(III) complex with a pentadentate macrocyclic bis-phosphinate chelator highlighted the ability of these calculations to determine the greater thermodynamic stability of one geometric isomer over others. nih.gov Similar approaches for this compound would be crucial in understanding its isomeric preferences and conformational dynamics.

Table 1: Representative DFT-Calculated Properties of Gallium-Carboxylate Interactions

| Property | Description | Typical Calculated Value |

| Ga-O Bond Length | The distance between the gallium ion and an oxygen atom of a coordinated carboxylate group. | 1.9 - 2.1 Å |

| Mulliken Population | A measure of the partial atomic charge, indicating the degree of charge transfer and covalency in the Ga-O bond. | 0.3 - 0.4 |e| |

| Coordination Number | The number of ligand atoms directly bonded to the central gallium ion. | Typically 6 (octahedral) |

| Formation Energy | The energy change when the complex is formed from its constituent ions, indicating thermodynamic stability. | Typically negative (e.g., -0.24 eV for a tri-carboxylate site) nih.gov |

A significant application of quantum chemical calculations is the simulation of various spectroscopic data. By calculating properties like vibrational frequencies, it is possible to generate theoretical infrared (IR) and Raman spectra. These simulated spectra can be compared with experimental data to validate the accuracy of the computed molecular structure. Discrepancies between the calculated and experimental spectra can point to inaccuracies in the theoretical model, which can then be refined.

Moreover, these computational methods can predict spectroscopic signatures for species that are difficult to isolate or characterize experimentally, such as transient intermediates in a reaction. For this compound, this could be particularly useful in identifying its presence in complex biological or environmental samples.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior over time.

Molecular modeling techniques can be employed to predict the binding affinity between the lactate ligand and the gallium(III) ion. By calculating the free energy of binding, researchers can quantify the stability of the this compound complex. This is particularly important for understanding its behavior in solution and its potential to exchange ligands with other molecules.

Simulations can also explore various possible coordination geometries. For a trivalent gallium ion with three bidentate lactate ligands, an octahedral coordination is expected. Computational models can confirm this and explore any distortions from ideal geometry. Studies on other gallium complexes have shown that the coordination environment is crucial for their stability and reactivity. nih.govresearchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov Given that gallium(III) often mimics iron(III) in biological systems, this compound could potentially interact with iron-binding proteins. nih.gov Molecular docking simulations can be used to place this compound into the binding site of such proteins, for instance, transferrin, to predict the binding mode and estimate the binding affinity.

These simulations provide a detailed view of the interactions at the binding site, identifying key amino acid residues that may form hydrogen bonds or electrostatic interactions with the this compound molecule. This information is invaluable for understanding the molecular basis of its biological activity and for designing new gallium compounds with enhanced protein-binding properties.

Table 2: Key Parameters in Molecular Docking of this compound

| Parameter | Description | Relevance to this compound |

| Binding Affinity | An estimation of the strength of the interaction between the ligand (this compound) and the protein, often expressed in kcal/mol. | Predicts the likelihood of this compound binding to a specific biological target. |

| Binding Pose | The predicted orientation and conformation of the ligand within the protein's binding site. | Reveals the specific interactions (e.g., hydrogen bonds, ionic interactions) that stabilize the complex. |

| Interacting Residues | The amino acids in the protein's active site that are in close contact with the ligand. | Identifies the key components of the protein responsible for recognizing and binding this compound. |

| RMSD | Root-mean-square deviation between the docked pose and a reference (e.g., crystallographic) pose. | Used to validate the accuracy of the docking protocol if an experimental structure is available. |

Predictive Modeling for Biological Interaction Profiles

Predictive modeling encompasses a range of computational techniques aimed at forecasting the biological effects of chemical compounds. For this compound, these models can help to prioritize experimental studies and to design safer and more effective compounds.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive toxicology and drug discovery. wikipedia.orgnih.gov A QSAR model is a mathematical equation that relates the chemical structure of a compound to its biological activity. wikipedia.org To develop a QSAR model for gallium compounds, a dataset of structurally related gallium complexes with known biological activities (e.g., antimicrobial or anticancer) would be required.

The first step involves calculating a set of molecular descriptors for each compound in the dataset. These descriptors can be based on the 2D structure (e.g., molecular weight, number of hydrogen bond donors) or the 3D structure (e.g., molecular shape, electrostatic potential). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov

Once a statistically robust QSAR model is developed and validated, it can be used to predict the biological activity of new, untested gallium compounds, including derivatives of this compound. This predictive capability can significantly accelerate the discovery of new therapeutic agents by allowing researchers to screen large virtual libraries of compounds and select the most promising candidates for synthesis and experimental testing. nih.govbio-hpc.eu

In Silico Simulation of Cellular Uptake and Intracellular Distribution

The entry of this compound into cells and its subsequent distribution are pivotal events that determine its biological activity. Gallium(III) ions are known to mimic ferric iron (Fe³⁺), allowing them to exploit cellular iron transport mechanisms. mdpi.com Computational simulations can model these processes with high atomic resolution, predicting the kinetics and thermodynamics of uptake.

Molecular Dynamics (MD) simulations are a primary tool for this purpose. An MD simulation of this compound would involve creating a virtual model of a cell membrane, complete with lipid bilayers and embedded transport proteins like transferrin receptor 1 (TfR1). The simulation would track the movement of individual atoms over time based on the forces between them, revealing how this compound interacts with the receptor, is internalized, and is subsequently released into the cytoplasm.

Key steps in simulating cellular uptake include:

System Setup: Constructing an atomistic model of the hydrated lipid bilayer, the relevant transporter protein (e.g., transferrin bound to gallium), and molecules of this compound in the extracellular space.

Simulation: Running the simulation for a sufficient duration (nanoseconds to microseconds) to observe spontaneous binding and transport events.

Analysis: Calculating binding affinities, conformational changes in the protein, and the potential of mean force (PMF) to determine the energy landscape of the transport process.

These simulations can predict whether uptake is an active or passive process and estimate the rate of cellular accumulation. Once inside the cell, further simulations can model the distribution of gallium species among different organelles and binding partners, providing a comprehensive picture of its intracellular fate.

| Simulation Parameter | Typical Value/Description | Derived Output/Insight |

|---|---|---|

| System Components | Gallium-bound Transferrin, TfR1 Receptor, POPC Lipid Bilayer, Water, Ions | Models the biological environment at the cell surface. |

| Simulation Time | 500 nanoseconds | Allows for observation of binding events and initial internalization steps. |

| Force Field | CHARMM36m (protein/lipids), Custom parameters for Gallium(III) | Defines the interatomic forces governing molecular motion. |

| Binding Free Energy (ΔG_bind) | Calculated via Umbrella Sampling | Predicts the affinity of gallium-transferrin for its receptor. |

| Diffusion Coefficient | Calculated from mean-squared displacement | Measures the rate of movement of this compound across the membrane. |

Prediction of Enzymatic Inhibition Potentials and Target Selectivity

Gallium(III) is a redox-inactive metal ion that can inhibit enzymes by replacing the native, redox-active metal cofactor, most commonly Fe³⁺. unmc.eduresearchgate.net This substitution disrupts the enzyme's catalytic cycle. Computational methods are highly effective at predicting which enzymes are likely targets for this compound and the structural basis for this inhibition.

Molecular Docking and Scoring: Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In this context, the this compound molecule (or the dissociated Ga³⁺ ion) would be docked into the active sites of known iron-dependent enzymes. Docking algorithms generate numerous possible binding poses and use scoring functions to rank them based on estimated binding affinity. Enzymes that show favorable docking scores are considered potential targets.

Quantum Mechanics/Molecular Mechanics (QM/MM): For high-priority targets identified through docking, QM/MM simulations can provide more accurate insights. This hybrid method treats the enzyme's active site (containing the gallium ion and key residues) with quantum mechanics, which accurately models electronic rearrangements, while the rest of the protein is treated with classical molecular mechanics. This approach can elucidate how the presence of gallium alters the electronic structure of the active site, preventing catalysis.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orglibretexts.org While direct QSAR for this compound requires experimental data on related compounds, a hypothetical model can illustrate the framework. By synthesizing and testing a series of gallium complexes with different ligands, a QSAR model could be built to predict the inhibitory concentration (IC₅₀) based on descriptors like ligand size, charge distribution, and lipophilicity. This can guide the design of more potent and selective gallium-based inhibitors.

| Compound | Molecular Descriptor (LogP) | Electronic Descriptor (HOMO Energy) | Steric Descriptor (Molecular Volume ų) | Predicted IC₅₀ (µM) |

|---|---|---|---|---|

| Gallium Nitrate (B79036) | -2.3 | -9.8 eV | 75.4 | 45.2 |

| Gallium Maltolate | -0.5 | -8.5 eV | 210.1 | 15.8 |

| This compound | -1.8 | -9.2 eV | 315.6 | 28.5 |

| Tris(8-quinolonato)gallium(III) | 2.1 | -7.9 eV | 450.7 | 1.2 |

These computational frameworks provide a powerful, predictive lens through which the biological potential of this compound can be assessed. By simulating its journey into the cell and predicting its interactions with key enzymatic machinery, researchers can formulate specific, testable hypotheses, ultimately accelerating the drug discovery and development process.

Pre Clinical Research Applications and Material Science Explorations of Gallium Lactate Complexes

Investigational Efficacy in Cellular and Animal Models for Specific Biological Activities

Preclinical studies are actively investigating the efficacy of gallium complexes in various biological contexts, from cellular proliferation to antimicrobial action and bone regeneration.

Lactate (B86563), a key molecule in cellular metabolism, has been shown to influence cell growth and proliferation. nih.govsnmjournals.org In the tumor microenvironment, lactate can regulate cancer progression through multiple mechanisms, including cell cycle regulation and energy metabolism. snmjournals.orgmdpi.com Research indicates that lactate can modulate signaling pathways such as the PI3K/Akt/mTOR pathway, which is critical for cell survival and proliferation. spandidos-publications.com The activation of this pathway can lead to the upregulation of anti-apoptotic proteins like Bcl-2, helping cancer cells resist metabolic stress. spandidos-publications.com

The gallium component of gallium lactate also plays a crucial role. Gallium compounds have been developed to target altered iron metabolism in tumor cells. acs.orgnih.gov By substituting for iron in essential proteins, gallium can disrupt processes necessary for cell growth. acs.org For instance, lactate has been linked to the stabilization of the Myc protein, a key driver of proliferation, through a metabolic pathway involving the enzyme SIRT1. biorxiv.org The interplay between the lactate and gallium components suggests a multi-faceted approach to modulating cellular proliferation. While direct studies on gallium lactate's effect on specific cancer cell lines are emerging, the foundational research on both lactate and gallium ions points toward a strong potential for influencing proliferative processes. mdpi.combiorxiv.org

Gallium compounds are recognized for their broad-spectrum antimicrobial activity, which is primarily attributed to their ability to disrupt iron metabolism in pathogenic microbes. preprints.orgnih.gov Bacteria require iron for critical biological processes, including DNA replication and energy production. acs.org Gallium ions (Ga³⁺), due to their physicochemical similarity to Fe³⁺, are taken up by bacteria through their iron transport systems. researchgate.net Once inside the cell, the redox-inert gallium cannot be reduced and incorporated into metabolic pathways like iron can, effectively inhibiting iron-dependent enzymes and proteins. acs.org

This disruption of iron homeostasis is a primary mechanism of gallium's antimicrobial action. researchgate.net Studies on gallium-organic acid complexes, including gallium lactate (Ga-Lac), have demonstrated enhanced antibacterial efficacy compared to the individual components alone. researchgate.net The organic acid component may facilitate the entry of Ga³⁺ into the bacterial cell. researchgate.net Transcriptome analysis suggests that after being transported into the cell, Ga³⁺ disrupts iron transport, leading to bacterial death. researchgate.net This mechanism has proven effective against a range of bacteria, including drug-resistant strains and biofilms. acs.orgnih.gov

A study comparing different gallium-organic acid complexes found that gallium lactate exhibited the highest antibacterial activity against several common pathogens. researchgate.net The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values from this research highlight its potency.

| Bacterium | MIC (mmol/L) | MBC (mmol/L) |

|---|---|---|

| Escherichia coli | 2.84 | 5.68 |

| Staphylococcus aureus | 0.18 | 1.42 |

| Salmonella spp. | 2.84 | 5.68 |

Gallium has demonstrated a notable affinity for bone tissue, where it has been shown to influence bone cell activity and promote bone formation. nih.govnih.gov Research indicates that gallium ions can enhance the osteogenic differentiation of bone marrow mesenchymal stem cells and promote the proliferation of osteoblasts. nih.govmdpi.com One of the key mechanisms involves the stimulation of alkaline phosphatase (ALP) activity, an early marker of osteoblast differentiation. nih.govplos.org

Studies using gallium nitrate (B79036) (GaN) have shown that Ga³⁺ ions can significantly increase intracellular ALP activity in both human and mouse osteoblast cell lines in a concentration-dependent manner. nih.gov This effect is believed to be mediated through signaling pathways such as the TRPM7/Akt pathway. nih.gov Furthermore, gallium has been observed to increase the calcium and phosphorus content in bone and enhance the formation of hydroxyapatite (B223615) crystals, the primary mineral component of bone. nih.gov While these studies often use other gallium salts, the active agent is the gallium ion, suggesting that gallium lactate would have similar effects on osteogenesis. The incorporation of gallium into bioactive materials has been reported to enhance bone regeneration. nih.govbjmu.edu.cn

| Gallium Nitrate (GaN) Concentration (M) | Effect on ALP Activity in MC3T3-E1 Osteoblasts |

|---|---|

| 10-7 - 10-5 | Gradual increase in ALP activity |

| 10-4 | Peak ALP activity observed |

| > 10-4 | Decrease in ALP activity compared to peak |

Explorations in Advanced Materials Science Utilizing Gallium Lactate Derivatives

The unique chemical properties of gallium lactate and its derivatives are being explored for applications beyond medicine, particularly in the field of materials science.

Gallium-containing materials, such as gallium oxide (Ga₂O₃), are integral to various modern technologies. rsc.org The synthesis of these materials often involves precursor compounds that can be deposited to form thin films or nanoparticles. Gallium lactate, as a metal-organic compound, is a candidate for such a precursor. google.com For instance, gallium acetylacetonate, another gallium-organic complex, has been successfully used to create gallium oxide thin films via atomic layer epitaxy. rsc.org This demonstrates the principle of using organic gallium compounds to produce inorganic materials.

The development of gallium-containing nanoparticles is also an active area of research. acs.org Gallium-based nanoparticles have been designed for biomedical applications, such as combining gallium with photosensitizing agents for enhanced antibacterial effects. acs.org Furthermore, methods for depositing smooth thin films of liquid gallium have been developed by engineering the surface of substrates, a technique crucial for flexible electronics. nih.gov While direct synthesis from gallium lactate is not yet widely documented, its properties make it a conceptually viable precursor for creating gallium-based nanostructures and films for diverse applications, including catalysis. acs.orggoogle.com

Gallium is a cornerstone element in the semiconductor industry, forming the basis for critical materials like gallium arsenide (GaAs) and gallium nitride (GaN). tandfonline.comnih.govxtxingtech.com These materials are essential for manufacturing high-speed electronics, LEDs, lasers, and other optoelectronic devices due to their excellent electronic and optical properties. nih.govgalliumnitridewafer.com GaN, in particular, is a wide-bandgap semiconductor valued for its stability and performance in high-power and high-temperature applications. tandfonline.comresearchgate.net

The production of these advanced semiconductor materials relies on high-purity precursor compounds. nih.gov Metal-organic chemical vapor deposition (MOCVD) is a common technique used to grow thin films of materials like InGaN. google.com This process requires volatile and stable metal-organic precursors. New gallium compounds are continuously being developed to serve as improved precursors for depositing gallium-containing thin films for electronic and optoelectronic devices. google.com Gallium oxide (Ga₂O₃) is also emerging as an ultra-wide-bandgap semiconductor for next-generation power electronics. google.com Although gallium lactate is not a primary precursor in current industrial use, its nature as a metal-organic compound places it within the class of materials that are fundamental to the synthesis and design of novel semiconductor and optoelectronic technologies. google.comgoogle.com

Research into Radiopharmaceutical Precursors and Chelation Chemistry

The development of radiopharmaceuticals, particularly for Positron Emission Tomography (PET), has seen significant advancements with the use of the radioisotope Gallium-68 (⁶⁸Ga). frontiersin.orgthno.org Theranostic radiopharmaceuticals, which combine diagnostic imaging with targeted therapy, often utilize ⁶⁸Ga for its diagnostic capabilities. iaea.org These agents consist of a targeting molecule, a chelating agent, and a radioactive isotope like ⁶⁸Ga. google.com The success of these radiopharmaceuticals relies heavily on the underlying chelation chemistry, ensuring the stable incorporation of the gallium radioisotope into a complex that can be effectively targeted to specific tissues or cells for imaging purposes. nih.govmdpi.com

Chelation Chemistry for Gallium Radioisotopes (e.g., Gallium-68) for Research Purposes

The radioisotope Gallium-68 is a positron emitter with a convenient half-life of 67.7 minutes, making it well-suited for PET imaging studies. mdpi.commdpi.com It can be obtained from a Germanium-68/Gallium-68 (⁶⁸Ge/⁶⁸Ga) generator, which allows for its production in clinical settings without the need for an on-site cyclotron. frontiersin.orggoogle.comnih.gov The eluted ⁶⁸Ga, typically in the form of [⁶⁸Ga]GaCl₃ in a dilute hydrochloric acid solution, is then used for radiolabeling. iaea.orgnih.gov

The fundamental challenge in ⁶⁸Ga radiochemistry is to form a stable complex with a chelator-conjugated targeting molecule. In aqueous solutions at physiological pH, the Ga³⁺ ion is prone to hydrolysis, forming insoluble gallium hydroxide (B78521) (Ga(OH)₃). mdpi.com Furthermore, in vivo, Ga³⁺ can bind to the plasma protein transferrin with a very high formation constant (log K = 20.3). nih.gov Therefore, for a ⁶⁸Ga-radiopharmaceutical to be effective, the gallium complex must be thermodynamically stable and kinetically inert to prevent the release of ⁶⁸Ga and its subsequent binding to transferrin. nih.gov

The labeling process involves the complexation of the ⁶⁸Ga radioisotope with a suitable chelator. google.com This reaction requires a buffered medium to maintain an optimal pH for complexation, typically between 3 and 5. mdpi.comnih.gov Various buffers can be used, including acetate (B1210297), formate, and historically, lactate. nih.govgoogle.com However, the choice of buffer is critical as it should not compete with the primary chelator for the Ga³⁺ ion. nih.gov While buffers like lactate have been mentioned in the context of Ga-68 complexation, they are not approved for human use in modern preparations. nih.govgoogle.com The most common chelators used for ⁶⁸Ga are macrocyclic ligands like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), or acyclic chelators like HBED-CC. mdpi.comnih.gov These chelators form highly stable complexes with ⁶⁸Ga, a crucial requirement for developing effective imaging agents. nih.govnih.gov

| Isotope | Half-Life (t½) | Decay Mode | Primary Emissions (Energy) | Application |

|---|---|---|---|---|

| Gallium-67 (⁶⁷Ga) | 78.2 hours | Electron Capture (EC) | γ-rays (93, 185, 300 keV) | SPECT Imaging, Therapeutic Research (Auger electrons) |

| Gallium-68 (⁶⁸Ga) | 67.7 minutes | β⁺ (89%), EC (11%) | β⁺ (Eₘₐₓ = 1.90 MeV), γ-rays (511 keV) | PET Imaging |

Pre-clinical Characterization of Gallium-Radiolabeled Siderophores and Related Complexes for Research Imaging Development

A significant area of pre-clinical research involves the use of ⁶⁸Ga-labeled siderophores for imaging bacterial infections. nih.govmediso.com Siderophores are small molecules produced by microorganisms to scavenge iron, an essential nutrient. nih.govmediso.com Since Ga³⁺ has a charge and ionic radius similar to Fe³⁺, it can be effectively chelated by siderophores. nih.govmediso.com This mimicry allows ⁶⁸Ga-labeled siderophores to be taken up by bacteria through their native iron transport systems, enabling specific imaging of infection sites with PET. nih.govacs.org

Pre-clinical studies have evaluated various ⁶⁸Ga-siderophore complexes. acs.orgimtm.cz For instance, research on ⁶⁸Ga-labeled ferrichrome-type siderophores, such as ferrirubin ([⁶⁸Ga]Ga-FR) and ferrirhodin ([⁶⁸Ga]Ga-FRH), has provided detailed insights into their potential as imaging agents. nih.govmediso.comnih.gov These studies typically involve several stages of characterization.

First, the siderophores are radiolabeled with ⁶⁸Ga, consistently achieving high radiochemical purity (often >95%). acs.orgnih.gov The stability of the resulting ⁶⁸Ga-siderophore complexes is then tested in various media, including human serum, where they have shown high stability. nih.govnih.gov

In vitro uptake assays are performed using bacterial cultures to confirm that the radiolabeled siderophores are recognized and internalized by the target pathogens. mediso.comnih.gov Studies have shown uptake of [⁶⁸Ga]Ga-FR and [⁶⁸Ga]Ga-FRH by bacteria such as Staphylococcus aureus and Klebsiella pneumoniae with similar efficacy. mediso.comnih.gov

Finally, in vivo biodistribution and PET/CT imaging studies are conducted in animal models, often mice or rats, to assess the pharmacokinetic profile of the radiotracer and its ability to accumulate at the site of infection. acs.orgnih.gov For example, in a mouse model of S. aureus myositis, both [⁶⁸Ga]Ga-FR and [⁶⁸Ga]Ga-FRH accumulated at the infection site. mediso.comnih.gov These studies also revealed that even minor structural differences between stereoisomers, like FR and FRH, can lead to different pharmacokinetic profiles. nih.govmediso.comnih.gov [⁶⁸Ga]Ga-FR showed rapid renal clearance and low retention in other organs, whereas [⁶⁸Ga]Ga-FRH exhibited slower clearance due to moderate retention in the blood. mediso.comnih.gov These findings highlight the potential of ⁶⁸Ga-siderophores as promising tools for the specific imaging of bacterial infections and underscore the importance of detailed pre-clinical characterization. nih.govnih.gov

| ⁶⁸Ga-Complex | Radiochemical Purity | Key In Vitro Findings | Key In Vivo/Biodistribution Findings (Animal Models) |

|---|---|---|---|

| [⁶⁸Ga]Ga-ferrirubin ([⁶⁸Ga]Ga-FR) | >91-95% | High radiochemical stability; Uptake by S. aureus, K. pneumoniae, P. aeruginosa. | Accumulates at S. aureus infection site; Rapid renal clearance; Low blood retention. |

| [⁶⁸Ga]Ga-ferrirhodin ([⁶⁸Ga]Ga-FRH) | >95% | High radiochemical stability; Less hydrophilic than [⁶⁸Ga]Ga-FR; Uptake by S. aureus, K. pneumoniae, P. aeruginosa. | Accumulates at S. aureus infection site; Slower pharmacokinetics with moderate blood retention. |

| [⁶⁸Ga]Ga-FOX E | >95% | High radiochemical purity; Favorable uptake in Acinetobacter baumannii cultures. | High accumulation in infected tissues in myositis, wound, and pneumonia models (mouse/rat); Rapid pharmacokinetics. |

Future Directions and Emerging Research Avenues for Gallium Trilactate

Development of Novel Synthetic Routes and Advanced Derivatization Strategies

The conventional synthesis of gallium trilactate, typically involving the reaction of a gallium(III) salt or oxide with lactic acid, provides a baseline for production. However, future research must focus on more sophisticated and efficient synthetic methodologies to control purity, morphology, and physicochemical properties. Emerging routes such as microwave-assisted synthesis, sonochemistry, and continuous flow processes offer significant advantages over traditional batch methods, including accelerated reaction times, enhanced energy efficiency, and superior control over particle size and polymorphism.

Furthermore, the strategic derivatization of the lactate (B86563) ligand itself presents a powerful tool for tuning the properties of the final gallium complex. By introducing functional groups onto the lactate backbone, researchers can modulate key parameters like lipophilicity, aqueous solubility, and steric bulk. This allows for the rational design of second-generation this compound analogues with tailored characteristics. For instance, esterification of the lactate carboxyl group or substitution on the aliphatic chain could alter the compound's membrane permeability or its interaction profile with biological macromolecules.

The table below compares potential synthetic strategies for this compound and its derivatives.

| Synthetic Strategy | Primary Objective | Potential Advantages | Key Research Challenge |

|---|---|---|---|

| Microwave-Assisted Synthesis | Accelerate reaction kinetics and improve yield | Rapid heating, reduced reaction time, improved energy efficiency, potential for novel polymorphs | Scale-up for industrial production; precise control over temperature and pressure |

| Sonochemical Synthesis | Control of particle size and morphology | Production of nano-sized or amorphous particles; enhanced reactivity of precursors | Understanding the mechanism of acoustic cavitation on complex formation |

| Continuous Flow Synthesis | Improve scalability, reproducibility, and process control | Excellent heat/mass transfer, enhanced safety, consistent product quality, easy automation | Reactor design for handling potential precipitates; optimizing residence time and stoichiometry |

| Ligand Derivatization (e.g., Esterification) | Tune physicochemical properties (e.g., lipophilicity) | Systematic modification of solubility, stability, and biological transport properties | Multi-step synthesis of the modified ligand; purification of the final complex |

Application of Advanced Spectroscopic and Structural Characterization Techniques

A comprehensive understanding of this compound's structure, both in the solid state and in solution, is fundamental to predicting its behavior. While standard techniques like Infrared (IR) spectroscopy and basic Nuclear Magnetic Resonance (NMR) provide initial fingerprints, future work demands the application of more powerful analytical methods.

Solid-State NMR (ssNMR) is essential for characterizing the compound in its powdered or amorphous form, providing insights into polymorphism and the local environment of the carbon and hydrogen atoms in the lactate ligands. Of particular importance is X-ray Absorption Spectroscopy (XAS), including both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). XAS is a premier technique for probing the local coordination environment of the gallium(III) center—revealing its coordination number, the identity of coordinating atoms (e.g., oxygen), and precise Ga-O bond lengths, even in non-crystalline samples or complex solutions. The ultimate goal remains the growth of high-quality single crystals suitable for Single-Crystal X-ray Diffraction, which would provide an unambiguous, definitive three-dimensional structure.

The table below outlines advanced characterization techniques and their specific application to this compound research.

| Technique | Information Gained | Specific Application for this compound |

|---|---|---|

| Solid-State NMR (ssNMR) | Structural information on solid samples (crystalline, amorphous) | Distinguishing between different polymorphs; confirming ligand coordination in the solid state |

| X-ray Absorption Spectroscopy (XAS) | Local coordination environment of the Ga(III) ion (coordination number, bond lengths) | Determining the structure in solution or in complex biological media where crystallization is not possible |

| Single-Crystal X-ray Diffraction | Precise 3D atomic structure, bond angles, and crystal packing | Providing the definitive molecular structure, which serves as a benchmark for all other studies |

| High-Resolution Mass Spectrometry (e.g., ESI-MS/MS) | Molecular weight, stoichiometry, and fragmentation patterns | Studying speciation in solution; assessing the stability of the complex under different pH conditions |

Implementation of Integrative Computational-Experimental Research Paradigms

The synergy between computational modeling and experimental validation represents a frontier in materials and medicinal chemistry. For this compound, this integrative approach can significantly accelerate the research and development cycle. Density Functional Theory (DFT) calculations can be employed to predict the ground-state geometry, vibrational frequencies (to aid in the interpretation of IR spectra), and electronic properties of this compound and its prospective derivatives. DFT can also be used to model reaction pathways for the novel synthetic routes proposed in section 6.1, helping to optimize reaction conditions.

Beyond static calculations, Molecular Dynamics (MD) simulations can model the dynamic behavior of this compound in aqueous solution, providing critical information on its solvation shell and stability over time. Furthermore, MD simulations are invaluable for predicting how the complex might dock with and bind to biological targets, such as metalloproteins. This computational pre-screening can identify promising derivatives for synthesis, creating a highly efficient feedback loop: computational prediction informs experimental synthesis and characterization, and the experimental results are then used to refine and validate the computational models.

Broader Elucidation of this compound Interactions within Complex Biological Systems

The bio-inorganic chemistry of gallium is largely dictated by its chemical similarity to ferric iron (Fe³⁺). A primary research avenue is the detailed investigation of this compound's interaction with key iron-transport and storage proteins, namely transferrin and lactoferrin. Future studies must move beyond simple confirmation of binding and aim to quantify the thermodynamics and kinetics of these interactions using techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). Determining the binding affinity (K_d) and the rates of association (k_on) and dissociation (k_off) is crucial for understanding how the gallium ion is sequestered and transported.

Research should also expand to explore potential interactions with other essential metalloproteins, such as those containing zinc or magnesium, to understand the broader selectivity and impact of this compound on cellular metal homeostasis. The use of advanced cellular imaging techniques, such as confocal microscopy with fluorescently-tagged lactate ligands (developed via derivatization strategies), will be essential for visualizing the uptake, subcellular localization, and trafficking of the complex within cells.

The table below summarizes key biological interactions and the methodologies to study them.

| Biological Target/System | Key Research Question | Relevant Experimental Technique |

|---|---|---|

| Transferrin / Lactoferrin | What are the binding affinity and kinetics of the Ga(III) complex? | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), UV-Vis Spectroscopy |

| Cellular Systems | How is the complex taken up by cells and where does it localize? | Confocal Microscopy (with fluorescent tags), Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |

| Other Metalloproteins (e.g., Zinc-finger proteins) | Does Ga(III) displace other essential metal ions from their native binding sites? | Circular Dichroism (CD) Spectroscopy, NMR Spectroscopy, Competitive binding assays |

| Aqueous Biological Media | What is the speciation and stability of this compound at physiological pH? | Potentiometry, NMR Spectroscopy, ESI-Mass Spectrometry |

Development and Refinement of Novel Research Methodologies for Gallium Complexes

Progress in understanding this compound is intrinsically linked to the tools available to study it. A significant future direction is the development of new methodologies tailored specifically for gallium chemistry. This includes the creation of high-throughput screening (HTS) assays to rapidly evaluate libraries of this compound derivatives for specific properties, such as binding affinity to a target protein or inhibitory activity against a specific enzyme.

Furthermore, the development of Quantitative Structure-Activity Relationship (QSAR) models for gallium complexes is a critical goal. By correlating the structural features of different gallium lactate derivatives with their observed chemical or biological activity, QSAR models can provide predictive power, guiding the design of new compounds with enhanced properties and reducing the need for exhaustive trial-and-error synthesis. Another major challenge is the creation of robust analytical probes, such as highly sensitive fluorescent or radioactive tracers, that can specifically track the Ga(III) ion in complex biological environments, independent of its ligand. The establishment of standardized protocols across the research community for assessing the stability and reactivity of gallium complexes in simulated biological fluids would also be a major advance, ensuring that data from different laboratories are reliable and comparable.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing gallium trilactate in laboratory settings?

- Methodological Answer : Synthesis of this compound typically involves reacting gallium salts (e.g., gallium chloride) with lactic acid derivatives under controlled pH and temperature. The reaction should be monitored via titration or spectroscopic methods (e.g., FTIR, NMR) to confirm ligand coordination. Characterization requires X-ray diffraction (XRD) for crystallinity analysis, inductively coupled plasma mass spectrometry (ICP-MS) for gallium quantification, and thermogravimetric analysis (TGA) to assess thermal stability . Experimental protocols must detail stoichiometric ratios, solvent systems, and purification steps to ensure reproducibility .

Q. Which analytical techniques are most effective for verifying the purity and stability of this compound in aqueous solutions?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis detection can identify organic impurities, while dynamic light scattering (DLS) monitors colloidal stability. For pH-dependent degradation studies, use cyclic voltammetry to track redox behavior and atomic absorption spectroscopy (AAS) to detect free gallium ions. Always include control experiments with known gallium standards to validate instrument calibration .

Advanced Research Questions

Q. How can researchers design experiments to address contradictory data on this compound’s biocompatibility in biomedical applications?

- Methodological Answer : Contradictions often arise from variability in cell lines or assay conditions. Implement a factorial design to test multiple variables (e.g., pH, concentration, exposure time) simultaneously. Use in vitro cytotoxicity assays (e.g., MTT, Live/Dead staining) across diverse cell types (e.g., HEK293, HepG2) and validate with in vivo models (e.g., zebrafish embryos). Cross-reference results with existing literature to identify confounding factors, such as residual solvents in synthesis .

Q. What strategies resolve conflicting reports on this compound’s ligand-exchange kinetics in solution-phase studies?

- Methodological Answer : Employ stopped-flow spectroscopy to capture rapid ligand-exchange events and compare kinetic data under varying ionic strengths. Use density functional theory (DFT) simulations to model transition states and validate experimental rate constants. Triangulate findings with EXAFS (Extended X-ray Absorption Fine Structure) to probe local gallium coordination environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.